molecular formula C11H9N5O B8538047 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(2-pyridinyl)- CAS No. 98475-60-6

1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(2-pyridinyl)-

Cat. No.: B8538047
CAS No.: 98475-60-6
M. Wt: 227.22 g/mol
InChI Key: QDLFJUYXQQLAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(2-pyridinyl)- is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

98475-60-6

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

5-cyano-N-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C11H9N5O/c1-13-11(17)8-7-15-16(9(8)6-12)10-4-2-3-5-14-10/h2-5,7H,1H3,(H,13,17)

InChI Key

QDLFJUYXQQLAPW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.5 g of 5-cyano-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester in 20 ml of DMF was added an excess of 40% aqueous monomethylamine so as not to precipitate out the pyrazole starting material. Approximately 24 hours later additional monomethylamine was added to the reaction mixture as well as additional DMF so as to keep these reactants in solution. The reaction mixture was heated and subsequently added to 150 ml of ice water. The precipitated solid was collected by filtration and recrystallized from methanol to afford 1.2 g of 5-cyano-1-(2-pyridinyl)-N-methyl-1H-pyrazole-4-carboxamide. MP=200°-202° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.